molecular formula C22H38N4O12 B13035719 rel-(R,S)-2,2'-Bipyrrolidinesesquioxalatesalt

rel-(R,S)-2,2'-Bipyrrolidinesesquioxalatesalt

Cat. No.: B13035719
M. Wt: 550.6 g/mol
InChI Key: RZTVHZSXLVENPR-BCCSSKQWSA-N
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Description

rel-(R,S)-2,2’-Bipyrrolidinesesquioxalatesalt: is a chiral compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of two pyrrolidine rings and a sesquioxalate salt, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(R,S)-2,2’-Bipyrrolidinesesquioxalatesalt typically involves the reaction of bipyrrolidine with oxalic acid under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

On an industrial scale, the production of rel-(R,S)-2,2’-Bipyrrolidinesesquioxalatesalt involves similar synthetic routes but with larger reaction vessels and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are employed to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

rel-(R,S)-2,2’-Bipyrrolidinesesquioxalatesalt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxalate derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

Scientific Research Applications

rel-(R,S)-2,2’-Bipyrrolidinesesquioxalatesalt has a wide range of applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rel-(R,S)-2,2’-Bipyrrolidinesesquioxalatesalt involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved include enzyme inhibition, receptor activation, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rel-(R,S)-2,2’-Bipyrrolidinesesquioxalatesalt stands out due to its unique combination of pyrrolidine rings and sesquioxalate salt, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C22H38N4O12

Molecular Weight

550.6 g/mol

IUPAC Name

oxalic acid;(2R)-2-[(2S)-pyrrolidin-2-yl]pyrrolidine

InChI

InChI=1S/2C8H16N2.3C2H2O4/c2*1-3-7(9-5-1)8-4-2-6-10-8;3*3-1(4)2(5)6/h2*7-10H,1-6H2;3*(H,3,4)(H,5,6)/t2*7-,8+;;;

InChI Key

RZTVHZSXLVENPR-BCCSSKQWSA-N

Isomeric SMILES

C1C[C@@H](NC1)[C@@H]2CCCN2.C1C[C@@H](NC1)[C@@H]2CCCN2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O

Canonical SMILES

C1CC(NC1)C2CCCN2.C1CC(NC1)C2CCCN2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O

Origin of Product

United States

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